molecular formula C5H7NO2 B14782383 3-Aminopent-4-ynoic acid

3-Aminopent-4-ynoic acid

Cat. No.: B14782383
M. Wt: 113.11 g/mol
InChI Key: XGQIOYFCWIMPSU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Aminopent-4-ynoic acid is a synthetic amino acid with the molecular formula C5H7NO2 It is characterized by the presence of an amino group (-NH2) and a terminal alkyne group (-C≡C-H)

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Aminopent-4-ynoic acid can be achieved through several methods. One common approach involves the Sonogashira cross-coupling reaction. In this method, (S)-2-Aminopent-4-ynoic acid-Ni-(S)-BPB is prepared and then functionalized via Sonogashira cross-coupling reactions to yield (S)-2-amino-5-arylpent-4-ynoic acid-Ni-(S)-BPB . The reaction conditions for the cross-coupling reaction are optimized to produce high yields of the desired product.

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as those used in laboratory settings. The process is optimized for efficiency and cost-effectiveness, ensuring high purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions: 3-Aminopent-4-ynoic acid undergoes various chemical reactions, including:

    Oxidation: The alkyne group can be oxidized to form corresponding carboxylic acids.

    Reduction: The alkyne group can be reduced to form alkanes or alkenes.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or osmium tetroxide (OsO4) are commonly used.

    Reduction: Catalysts like palladium on carbon (Pd/C) or hydrogen gas (H2) are employed.

    Substitution: Reagents such as alkyl halides or acyl chlorides are used under basic conditions.

Major Products Formed:

    Oxidation: Carboxylic acids.

    Reduction: Alkanes or alkenes.

    Substitution: Various substituted amino acids.

Scientific Research Applications

3-Aminopent-4-ynoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Aminopent-4-ynoic acid involves its interaction with specific molecular targets. For example, it acts as a highly selective inhibitor of aldose reductase (ALR2) over ALR1 . The compound binds to the active site of the enzyme, preventing its normal function and thereby exerting its inhibitory effects. Molecular docking studies have been conducted to identify the putative binding mode of the compound in these enzymes .

Properties

Molecular Formula

C5H7NO2

Molecular Weight

113.11 g/mol

IUPAC Name

3-aminopent-4-ynoic acid

InChI

InChI=1S/C5H7NO2/c1-2-4(6)3-5(7)8/h1,4H,3,6H2,(H,7,8)

InChI Key

XGQIOYFCWIMPSU-UHFFFAOYSA-N

Canonical SMILES

C#CC(CC(=O)O)N

Origin of Product

United States

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